molecular formula C11H13FO3 B14018599 Methyl 2-fluoro-5-propoxybenzoate

Methyl 2-fluoro-5-propoxybenzoate

Cat. No.: B14018599
M. Wt: 212.22 g/mol
InChI Key: GRKXSKFUCDCDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-fluoro-5-propoxybenzoate is an organic compound with the molecular formula C11H13FO3 and a molecular weight of 212.22 g/mol It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a propoxy group, and the carboxylic acid group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-5-propoxybenzoate typically involves the esterification of 2-fluoro-5-propoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized conditions for higher yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-fluoro-5-propoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-fluoro-5-propoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-5-propoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity and stability, while the propoxy group can influence its solubility and bioavailability .

Comparison with Similar Compounds

  • Methyl 2-fluoro-3-propoxybenzoate
  • Methyl 2-fluoro-4-propoxybenzoate
  • Methyl 2-fluoro-6-propoxybenzoate

Comparison: Methyl 2-fluoro-5-propoxybenzoate is unique due to the specific positioning of the fluorine and propoxy groups on the benzene ring, which can significantly influence its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different solubility, boiling points, and reactivity towards nucleophiles and electrophiles .

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

methyl 2-fluoro-5-propoxybenzoate

InChI

InChI=1S/C11H13FO3/c1-3-6-15-8-4-5-10(12)9(7-8)11(13)14-2/h4-5,7H,3,6H2,1-2H3

InChI Key

GRKXSKFUCDCDON-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)F)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.